6-chloro-5,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one 6-chloro-5,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 896847-45-3
VCID: VC5005731
InChI: InChI=1S/C18H22ClNO2/c1-11-4-6-20(7-5-11)10-14-9-16(21)22-15-8-12(2)18(19)13(3)17(14)15/h8-9,11H,4-7,10H2,1-3H3
SMILES: CC1CCN(CC1)CC2=CC(=O)OC3=C2C(=C(C(=C3)C)Cl)C
Molecular Formula: C18H22ClNO2
Molecular Weight: 319.83

6-chloro-5,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

CAS No.: 896847-45-3

Cat. No.: VC5005731

Molecular Formula: C18H22ClNO2

Molecular Weight: 319.83

* For research use only. Not for human or veterinary use.

6-chloro-5,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one - 896847-45-3

Specification

CAS No. 896847-45-3
Molecular Formula C18H22ClNO2
Molecular Weight 319.83
IUPAC Name 6-chloro-5,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Standard InChI InChI=1S/C18H22ClNO2/c1-11-4-6-20(7-5-11)10-14-9-16(21)22-15-8-12(2)18(19)13(3)17(14)15/h8-9,11H,4-7,10H2,1-3H3
Standard InChI Key MFBJDZHOGWNGIV-UHFFFAOYSA-N
SMILES CC1CCN(CC1)CC2=CC(=O)OC3=C2C(=C(C(=C3)C)Cl)C

Introduction

6-Chloro-5,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a synthetic compound belonging to the chromenone (coumarin) family. Chromenones are heterocyclic compounds widely studied for their diverse biological activities, including anticancer, antifungal, and antimicrobial properties. This particular derivative features a chlorinated chromenone core with methyl substitutions and a piperidine moiety, which may enhance its pharmacological potential.

Synthesis Pathways

The synthesis of this compound typically involves:

  • Chromenone Core Preparation: The chromenone scaffold can be synthesized via Pechmann condensation using phenols and β-ketoesters under acidic conditions.

  • Chlorination: Chlorine substitution at the 6th position is achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.

  • Piperidine Substitution: The (4-methylpiperidin-1-yl)methyl group is introduced through nucleophilic substitution reactions involving piperidine derivatives.

Potential Pharmacological Effects

Chromenone derivatives are known for their diverse biological activities:

  • Anticancer Activity: Chromenones often inhibit enzymes like topoisomerase or kinases involved in cancer cell proliferation .

  • Antifungal Activity: The compound may target fungal enzymes such as cytochrome P450 (CYP51), disrupting fungal cell membrane synthesis .

  • Antioxidant Properties: The chromenone core can scavenge free radicals due to its conjugated aromatic system.

Mechanism of Action

The piperidine moiety enhances lipophilicity and membrane permeability, potentially improving bioavailability and receptor interactions. The chlorine substitution may also increase electron density, influencing binding affinity to biological targets.

Spectroscopic Techniques

The compound can be characterized using:

  • NMR Spectroscopy:

    • 1H^1H-NMR: Chemical shifts for aromatic protons of the chromenone ring.

    • 13C^{13}C-NMR: Signals corresponding to carbon atoms in the chromenone core and piperidine group.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=321m/z = 321, confirming molecular weight.

  • Infrared Spectroscopy (IR):

    • Peaks for C=O stretching (~1700 cm1^{-1}) and C-Cl bonds (~700 cm1^{-1}).

Crystallography

X-ray diffraction can elucidate the three-dimensional structure, providing insights into bond angles and molecular conformation.

Pharmacokinetics

Preliminary studies suggest that the compound may exhibit moderate solubility in organic solvents and good stability under physiological conditions.

Toxicology

Toxicity evaluations are crucial to determine safe dosage levels. Piperidine-containing compounds have shown variable cytotoxicity depending on substitution patterns.

Applications

This compound could serve as:

  • A lead molecule for drug development targeting cancer or fungal infections.

  • A probe for studying chromenone-based enzyme inhibition mechanisms.

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